3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine
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Overview
Description
3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4,6-dinitropyridine with trifluoromethyl-substituted reagents under specific conditions to form the desired isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of various hormones . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
- 3-Methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Uniqueness
3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
380467-40-3 |
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Molecular Formula |
C9H4F6N2O |
Molecular Weight |
270.13 g/mol |
IUPAC Name |
3-methyl-4,6-bis(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C9H4F6N2O/c1-3-6-4(8(10,11)12)2-5(9(13,14)15)16-7(6)18-17-3/h2H,1H3 |
InChI Key |
WZLDAQBXEIOGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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